molecular formula C17H26N2OS B4031380 Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone

Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone

Cat. No.: B4031380
M. Wt: 306.5 g/mol
InChI Key: GOYOCCTUHHVZNJ-UHFFFAOYSA-N
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Description

Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone is a heterocyclic compound featuring a piperidine core substituted with a thiophen-2-ylmethyl group and an azepan-1-yl methanone moiety. The thiophene substituent likely contributes to aromatic interactions and metabolic stability, while the azepan ring may enhance lipophilicity and bioavailability .

Properties

IUPAC Name

azepan-1-yl-[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c20-17(19-10-3-1-2-4-11-19)15-7-5-9-18(13-15)14-16-8-6-12-21-16/h6,8,12,15H,1-5,7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYOCCTUHHVZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene moiety. The final step involves the formation of the azepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (ID/Reference) Key Substituents Molecular Weight (g/mol) logP Polar Surface Area (Ų) Pharmacological Context
Target Compound Thiophen-2-ylmethyl ~430 (estimated) ~3.0 ~60 (estimated) Synthetic cannabinoid candidate
F891-0061 () 2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-3-sulfonyl 452.59 3.2879 80.85 High hydrogen bonding (10 acceptors)
Y511-1305 () 2-Nitrophenylmethyl + oxalic acid 435.48 3.052 53.96 Racemic mixture; potential CNS activity
524060-60-4 () 4-Chlorophenylsulfonyl ~430 (predicted) -0.63 N/A Sulfonamide derivative; H3 receptor modulation
AM-2201 () 5-Fluoropentyl + naphthoyl 365.45 ~6.0* ~40 Potent synthetic cannabinoid

*Estimated from structural similarity to AM-1220 (logP ~6.0 for naphthoyl derivatives).

Key Observations

Lipophilicity (logP): The target compound’s logP (~3.0) is intermediate, balancing membrane permeability and solubility. This contrasts with highly lipophilic synthetic cannabinoids like AM-2201 (logP ~6.0), which exhibit stronger CB1 receptor binding but poorer aqueous solubility . The sulfonyl-containing F891-0061 (logP 3.2879) shows reduced permeability compared to the target compound due to its higher polar surface area (80.85 Ų) .

Hydrogen Bonding and Bioavailability:

  • Y511-1305 (7 hydrogen bond acceptors) and the target compound (estimated 6–8 acceptors) likely exhibit moderate blood-brain barrier penetration, unlike F891-0061 (10 acceptors), which may face absorption challenges .

Pharmacological Implications: Thiophene vs. Naphthoyl/Indole Moieties: The thiophene group in the target compound may confer distinct receptor interaction profiles compared to naphthoyl-based synthetic cannabinoids (e.g., AM-2201). Sulfonamide Derivatives (): Compounds like 524060-60-4 (4-chlorophenylsulfonyl) demonstrate H3 receptor modulation, suggesting the target compound’s piperidine-azepan scaffold could be repurposed for neuropsychiatric applications .

Research Findings and Therapeutic Potential

  • Synthetic Cannabinoid Analogues: The azepan-piperidine scaffold is structurally analogous to TMCP-1220-azepane (), a synthetic cannabimimetic. However, the thiophene substituent may reduce metabolic oxidation compared to fluoropentyl chains in AM-2201, enhancing stability .
  • Neuroprotective Applications: Piperidine sulfonamide derivatives () and CB2R modulators () highlight the scaffold’s versatility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone
Reactant of Route 2
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Azepan-1-yl[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanone

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